molecular formula C11H6Cl2F3N B2760252 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 259196-49-1

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B2760252
CAS No.: 259196-49-1
M. Wt: 280.07
InChI Key: XUJADPOYOMFBOR-UHFFFAOYSA-N
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Description

1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole is a heterocyclic aromatic compound characterized by the presence of a pyrrole ring substituted with a 2,4-dichloro-6-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with pyrrole under specific conditions. One common method includes the use of a Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) to form the intermediate, which is then cyclized to yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as diazotization, coupling, and cyclization, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of corresponding pyrrole-2-carboxylic acids.

    Reduction: Formation of partially or fully reduced pyrrole derivatives.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a non-specific metabolic inhibitor, affecting energy production in cells .

Comparison with Similar Compounds

  • 1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-aryl-1H-pyrazole-4-carbaldehydes
  • 5-Amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl-1H-pyrazole-3-carbonitrile
  • Ethiprole (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile)

Uniqueness: 1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F3N/c12-7-5-8(11(14,15)16)10(9(13)6-7)17-3-1-2-4-17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJADPOYOMFBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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